molecular formula C8H12ClN3O B1418863 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide CAS No. 1209931-68-9

2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide

Cat. No. B1418863
CAS RN: 1209931-68-9
M. Wt: 201.65 g/mol
InChI Key: VGFIIMADDPCLFZ-UHFFFAOYSA-N
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Description

“2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide” is a chemical compound with the molecular weight of 201.66 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12ClN3O/c1-2-5-12-7(3-4-10-12)11-8(13)6-9/h3-4H,2,5-6H2,1H3,(H,11,13) . This indicates that the compound has a pyrazole ring, which is a five-membered ring with two nitrogen atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 201.66 .

Scientific Research Applications

Antiviral Activity

2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide: derivatives have been explored for their potential antiviral properties. Indole derivatives, which share a similar heterocyclic structure, have shown inhibitory activity against influenza A and other viruses. The presence of the indole nucleus, which is structurally related to the pyrazole ring in the compound, suggests that it may also exhibit antiviral capabilities .

Anti-inflammatory Properties

Compounds with an indole core are known to possess anti-inflammatory activities. Given the structural similarity of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide to indole derivatives, it’s plausible that this compound could be used to develop new anti-inflammatory drugs .

Anticancer Applications

Indole derivatives have been found to have anticancer activities. By extension, 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide could be synthesized into various scaffolds to screen for pharmacological activities against cancer cells .

Antimicrobial Effects

The antimicrobial potential of indole derivatives, which could be attributed to the disruption of microbial cell walls or inhibition of essential microbial enzymes, might also be a property of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide , considering its structural analogy .

Antitubercular Activity

Indole and pyrazole derivatives have been evaluated for their antitubercular potential against strains of Mycobacterium tuberculosis. The therapeutic potential of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide in this field could be significant, warranting further investigation .

Urease Inhibition

Thiophene derivatives have shown excellent urease inhibition activity, which is crucial in treating and preventing diseases caused by urease-producing bacteria. Although 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide does not contain a thiophene ring, its heterocyclic nature may offer similar urease inhibitory effects .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-chloro-N-(2-propylpyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-2-5-12-7(3-4-10-12)11-8(13)6-9/h3-4H,2,5-6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFIIMADDPCLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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